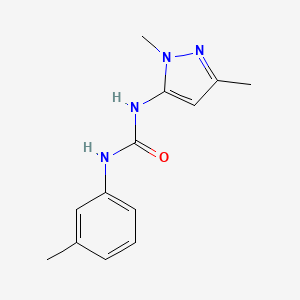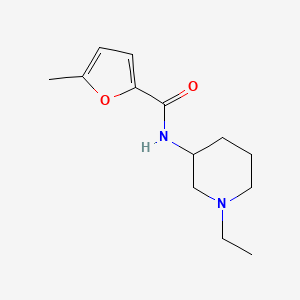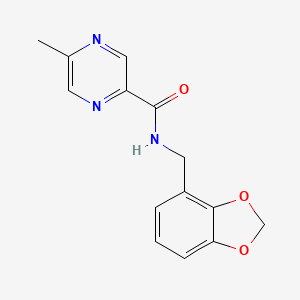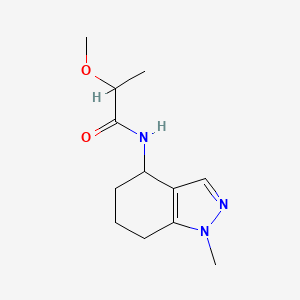![molecular formula C14H12N4OS B7530642 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)
3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The synthesis method of 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is an important aspect of its scientific research application, as it determines the purity and yield of the compound.
作用机制
The mechanism of action of 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can affect various biochemical and physiological processes in the body. This compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce inflammation. It has also been shown to affect neurotransmitter levels in the brain, which may be responsible for its potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its diverse biological activities, which make it a useful compound for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential as an antimicrobial agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成方法
The synthesis of 3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with 2-methylpyrimidine-4-carbaldehyde in the presence of a sulfur source such as Lawesson's reagent. The resulting product is purified through column chromatography to obtain a pure compound with a high yield.
科学研究应用
3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-9-15-7-6-10(16-9)8-18-13(19)11-4-2-3-5-12(11)17-14(18)20/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWHYRFZNUYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)


![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)



